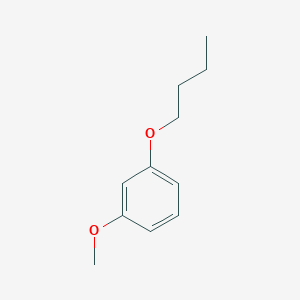

1-Butoxy-3-methoxybenzene

Description

Significance of Alkoxybenzene Derivatives in Synthetic Methodologies

Alkoxybenzene derivatives are of significant interest in modern synthetic chemistry due to their versatile reactivity and the functional properties they impart to molecules. The alkoxy group is a strong electron-donating group, which activates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions. This predictable reactivity makes them valuable starting materials for the synthesis of more complex, multi-substituted aromatic compounds.

These derivatives are integral to the development of pharmaceuticals, agrochemicals, and materials. For instance, the strategic incorporation of alkoxy groups can enhance the biological activity of a molecule, as seen in various benzo[b]furan derivatives where methoxy (B1213986) substituents significantly improved potency. mdpi.com Furthermore, dialkoxybenzene moieties are used to create advanced polymers with specific electronic and physical properties. academie-sciences.fr These polymers have applications in electronics, such as cathode materials in lithium-ion batteries and as components in electroluminescent devices, where the alkoxy groups improve solubility and tune the material's redox potential. academie-sciences.frresearchgate.net The development of efficient, one-pot synthesis protocols for creating complex molecules like resveratrol (B1683913) derivatives often relies on the reactivity of alkoxy-substituted precursors. d-nb.info

Strategic Positioning of 1-Butoxy-3-methoxybenzene in Aromatic Ether Chemistry

This compound holds a specific and strategic position within the field of aromatic ether chemistry due to its unique substitution pattern. As a meta-disubstituted dialkoxybenzene, its functional groups direct further chemical transformations in a predictable manner, which can differ significantly from its ortho and para isomers.

Research has shown that the substitution pattern on dialkoxybenzenes governs their reactivity in certain reactions. For example, when reacting with the electrophilic fluorinating agent Selectfluor, meta-isomers exclusively yield fluorinated products, while ortho- and para-isomers predominantly undergo amination. nsf.gov This divergent reactivity provides a powerful tool for chemists, allowing for regioselective functionalization of the aromatic ring. This makes compounds like this compound valuable intermediates for accessing specific, pharmaceutically important nitrogen heterocycles or other functionalized aromatics that would otherwise require more complex, multi-step synthetic routes. nsf.gov Its structure, featuring two different alkoxy groups, also offers potential for selective cleavage or modification, further enhancing its utility as a versatile building block in targeted organic synthesis. The compound has been included in high-throughput screening assays, indicating its potential as a scaffold or test molecule in chemical biology and drug discovery research. epa.gov

Structure

3D Structure

Properties

IUPAC Name |

1-butoxy-3-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-3-4-8-13-11-7-5-6-10(9-11)12-2/h5-7,9H,3-4,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSKZNCFDZYXAON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC(=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901312558 | |

| Record name | 1-Butoxy-3-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901312558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51241-32-8 | |

| Record name | 1-Butoxy-3-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51241-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butoxy-3-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901312558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Chemical Compound: 1 Butoxy 3 Methoxybenzene

Established Synthetic Routes to Asymmetrically Disubstituted Benzene (B151609) Ethers

Traditional and modern catalytic methods provide a robust toolbox for the synthesis of aryl alkyl ethers. These approaches often involve the formation of a carbon-oxygen bond between an aromatic ring and an alkyl group, with strategies developed to control regioselectivity and improve reaction efficiency.

Williamson Ether Synthesis Modalities for Aryl Alkyl Ethers

The Williamson ether synthesis is a cornerstone method for preparing ethers, including aryl alkyl ethers. rsc.org The classical approach involves the reaction of a sodium or potassium phenoxide with an alkyl halide. rsc.org This S_N2 reaction is highly effective for primary alkyl halides. richmond.edu However, the strong basicity of the alkoxide nucleophile can lead to competing elimination reactions when secondary or tertiary alkyl halides are used. richmond.edu

Modifications to the traditional Williamson synthesis have been developed to overcome its limitations. For instance, the use of phase-transfer catalysts can facilitate the reaction between the phenoxide and alkyl halide in a biphasic system, often leading to improved yields and milder reaction conditions. orgchemres.org High-temperature catalytic versions of the Williamson ether synthesis have also been explored, allowing for the use of less reactive alkylating agents like alcohols and esters. acs.orgresearchgate.net These high-temperature methods can achieve high selectivity, but often require elevated pressures. acs.orgresearchgate.net

A general representation of the Williamson ether synthesis for preparing this compound would involve the reaction of 3-methoxyphenoxide with a butyl halide. The choice of base to generate the phenoxide and the reaction solvent are critical parameters that can influence the reaction's success.

Table 1: Comparison of Williamson Ether Synthesis Modalities

| Modality | Alkylating Agent | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Classical | Primary Alkyl Halide | Strong base, Protic or aprotic solvent richmond.edu | Well-established, good for simple ethers. rsc.org | Limited to primary halides, strong base can cause side reactions. richmond.edu |

| Phase-Transfer Catalysis | Alkyl Halide | Biphasic system, PTC catalyst | Milder conditions, improved yields. orgchemres.org | Catalyst may need to be removed from the product. |

| High-Temperature Catalytic | Alcohols, Esters | High temperature (>300 °C), High pressure acs.orgresearchgate.net | Uses less reactive, cheaper alkylating agents, high selectivity. acs.orgresearchgate.net | Requires specialized equipment for high pressure and temperature. |

Palladium-Catalyzed Aryl Etherification Strategies

Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile methods for the formation of C-O bonds in aryl ethers. researchgate.net These reactions typically involve the coupling of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst, a ligand, and a base. researchgate.net The choice of ligand is crucial for the success of these transformations, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.

A significant advantage of palladium-catalyzed methods is their broad substrate scope, allowing for the coupling of a wide range of electronically diverse and sterically hindered aryl halides and alcohols. researchgate.net These methods have been successfully applied to the synthesis of complex molecules containing the aryl ether moiety. frontiersin.org For the synthesis of this compound, a palladium-catalyzed approach could involve the coupling of 1-bromo-3-methoxybenzene or 3-methoxyphenyl (B12655295) triflate with butanol.

Recent advancements in this area include the development of catalysts that operate under milder conditions and the use of alternative coupling partners. frontiersin.orgrsc.org For example, palladium-catalyzed decarboxylative reactions have been developed to produce allylic aryl ethers. frontiersin.org

Regioselective Functionalization of Precursor Aromatic Systems

Achieving regioselectivity in the functionalization of substituted benzenes is a central challenge in organic synthesis. For a precursor like 3-methoxyphenol, direct alkylation can potentially lead to a mixture of O-alkylated and C-alkylated products. The inherent electronic properties of the starting material guide the position of electrophilic attack.

In the case of alkoxyarenes, the alkoxy group is an ortho-, para-director for electrophilic aromatic substitution. However, recent developments in catalysis have enabled the functionalization at positions that are not electronically favored. For instance, organic photoredox catalysis has been utilized for the distal C-H functionalization of electron-rich arenes like alkoxyarenes. researchgate.net This method allows for the introduction of various functional groups at positions meta to the alkoxy group through a radical-radical coupling mechanism. researchgate.net

Furthermore, directed metal-catalyzed C-H functionalization offers another powerful strategy for achieving regioselectivity. acs.orggu.se By using a directing group, a metal catalyst can be guided to a specific C-H bond, enabling its selective functionalization. While this often requires the introduction and subsequent removal of the directing group, it provides a high degree of control over the reaction's regiochemical outcome. For the synthesis of this compound, a strategy could involve the regioselective functionalization of a pre-existing aromatic system to install the butoxy and methoxy (B1213986) groups at the desired 1 and 3 positions.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. imist.majetir.org These principles are increasingly being applied to the synthesis of alkoxyarenes, including this compound.

Solvent-Free Reaction Systems for Enhanced Atom Economy

Performing reactions without a solvent offers significant environmental and economic benefits. researchgate.net It eliminates solvent waste, simplifies product purification, and can sometimes lead to faster reaction times and higher yields. researchgate.net Solvent-free conditions have been successfully applied to the Williamson ether synthesis. orgchemres.org For example, the reaction of phenols with alkyl halides can be carried out using a solid base like potassium carbonate under solvent-free conditions, often with microwave irradiation to accelerate the reaction. orgchemres.org

A study on the synthesis of tert-butyl ethers demonstrated the use of basic lead carbonate as a catalyst for the reaction of phenols with tert-butyl bromide under solvent-free conditions, affording good to excellent yields. sci-hub.se Another example is the synthesis of 4-butoxy phenol, where hydroquinone (B1673460) is reacted with an acyl chloride in the absence of a solvent, followed by reaction with butyl bromide. google.com These examples highlight the potential of solvent-free systems for the synthesis of alkoxyarenes like this compound, contributing to a higher atom economy by minimizing waste.

Table 2: Atom Economy in Solvent-Based vs. Solvent-Free Reactions

| Reaction Type | Solvent | Atom Economy | Environmental Impact |

|---|---|---|---|

| Traditional Synthesis | Organic Solvents (e.g., Toluene, DMF) | Lower | Generation of volatile organic compound (VOC) waste. |

| Solvent-Free Synthesis | None | Higher | Minimal to no solvent waste, reduced environmental footprint. researchgate.net |

Microwave-Assisted and Mechanochemical Syntheses

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions. anton-paar.com Microwave irradiation directly heats the reaction mixture through dielectric heating, leading to rapid temperature increases and often significantly reduced reaction times compared to conventional heating. anton-paar.com Microwave-assisted Williamson ether synthesis has been shown to be highly efficient, particularly under solvent-free conditions. orgchemres.org This combination allows for rapid, clean, and high-yielding synthesis of alkyl aryl ethers. orgchemres.org

Mechanochemistry, the use of mechanical force to induce chemical reactions, is another emerging green chemistry technique. acs.orgbeilstein-journals.org Reactions are typically performed by grinding or milling solid reactants together, often in the absence of a solvent. nih.gov This method can lead to the formation of products that are difficult to obtain through traditional solution-phase chemistry and can enhance selectivity. acs.org While specific examples for this compound are not prevalent, the mechanochemical synthesis of various organic compounds, including those involving C-O bond formation, demonstrates the potential of this solvent-free approach for the synthesis of alkoxyarenes. researchgate.net

Biocatalytic Transformations and Sustainable Catalysis

The use of enzymes, known as biocatalysis, offers a green and sustainable alternative to conventional chemical synthesis. ucl.ac.uk Enzymes operate under mild conditions, exhibit high regio- and stereoselectivity, and can facilitate reactions that are challenging to achieve through traditional methods. ucl.ac.uk While the direct enzymatic synthesis of this compound is not extensively documented, the principles of biocatalytic ether synthesis provide a foundation for potential routes.

Enzymatic ether synthesis has been explored, though less extensively than ether cleavage. google.com Enzymes responsible for the microbial degradation of ethers, such as those involving P450 enzymes, are generally not suitable for synthesis due to their irreversible mechanisms. google.comgoogle.com However, alternative enzymatic strategies are emerging. For instance, alkyldihydroxyacetone-phosphate synthase (ADAPS) has been used in the synthesis of 1-alkyldihydroxyacetone phosphate, demonstrating a biological pathway for ether bond formation. google.com Lipases, commonly used for ester synthesis, have also been investigated for their potential in etherification reactions, particularly in dynamic kinetic resolutions where they can be combined with a chemical catalyst for racemization. thieme-connect.dethieme-connect.com

Sustainable catalysis extends beyond biocatalysis to include the use of earth-abundant and non-toxic catalysts, minimizing waste and energy consumption. alfa-chemistry.commpg.de Green chemistry principles encourage the use of heterogeneous catalysts, microwave-assisted reactions, and sonochemical methods to improve efficiency and reduce environmental impact. alfa-chemistry.com For example, the synthesis of distillate-range ethers from biomass-derived alcohols has been achieved using a two-stage process involving Guerbet coupling and intermolecular dehydration over catalysts like calcium hydroxyapatite (B223615) and acidic resins. rsc.org Similarly, solid base catalysts have been effectively used for the synthesis of vinyl methyl ether from a biomass-derived starting material. rsc.org These sustainable approaches, while not specific to this compound, highlight the potential for developing greener synthetic routes for alkoxyarenes.

Synthesis of Derivatized this compound Structures

The ability to selectively introduce functional groups onto the this compound scaffold is crucial for creating new molecules with potentially valuable properties. This can be achieved by modifying the butoxy group, the methoxy group, or the benzene ring itself.

Strategies for Functionalization on the Butoxy Moiety

Functionalization of the butoxy group can be approached through several methods. One common strategy is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. acs.org In the context of modifying the butoxy group, this could involve starting with a precursor where the butoxy group is replaced by a hydroxyl group, which is then converted to an alkoxide and reacted with a functionalized butyl halide.

Another approach involves the use of protecting groups. For instance, a diol could be selectively protected, allowing for functionalization of the free hydroxyl group before it is converted to a butoxy group. The synthesis of glycerol (B35011) monomethyl ethers (GMEs) provides relevant examples, where epoxides are opened or allyl ethers are oxidized to introduce functionality. acs.org Phase-transfer catalysis has also been employed for the synthesis of allyl ethers, which can then be further modified. acs.org

Methodologies for Functionalization on the Methoxy Moiety

Similar to the butoxy group, the methoxy group can be a site for functionalization, often involving its cleavage to a hydroxyl group to allow for further reactions. However, selective cleavage of the methyl ether in the presence of a butyl ether can be challenging.

An alternative is to introduce a functionalized methoxy group from the outset. This would involve using a functionalized methanol (B129727) equivalent in an etherification reaction with 3-butoxyphenol. The principles of green chemistry can be applied here, utilizing sustainable catalysts and reaction conditions. acs.org

Directed Aromatic Functionalization of the Benzene Core

Introducing substituents directly onto the benzene ring of this compound requires regioselective control. The existing alkoxy groups are ortho- and para-directing. Given their positions at C1 and C3, they will direct incoming electrophiles to the C2, C4, and C6 positions.

Transition metal-catalyzed C-H activation has become a powerful tool for the direct functionalization of aromatic rings. nih.gov This approach avoids the need for pre-functionalized starting materials and can offer high regioselectivity. nih.gov For alkoxyarenes, hypervalent iodine reagents, sometimes used in conjunction with transition metals or as catalysts themselves, have been employed for various transformations, including C-O, C-N, and C-C bond formation. researchgate.net These methods are often more environmentally friendly than traditional approaches. researchgate.net

Exploration of Novel Synthetic Pathways for Meta-Alkoxy Anisoles

The development of novel synthetic routes to meta-alkoxy anisoles, the class of compounds to which this compound belongs, is an active area of research. Gold-catalyzed reactions have shown promise in the synthesis of complex aromatic structures. For example, gold-catalyzed cascade cyclizations of diynes have been used to construct substituted benzene rings and other aromatic systems. kyoto-u.ac.jp

Another area of exploration is the use of biocatalytic cascades. ucl.ac.uk By combining multiple enzymatic steps in a one-pot reaction, complex molecules can be synthesized with high efficiency and stereoselectivity. ucl.ac.ukthieme-connect.com For instance, a combination of an ene-reductase and an alcohol dehydrogenase can be used to produce chiral lactones. thieme-connect.com While not directly applied to this compound, these multi-enzyme systems demonstrate the potential for creating novel pathways to functionalized alkoxyarenes.

The synthesis of intermediates for pharmaceuticals often involves the construction of substituted phenyl ethers. For example, processes have been developed for the synthesis of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine, a key intermediate for a TNF-α inhibitor, which involves the formation of a substituted alkoxyarene. google.com These synthetic strategies, often involving multiple steps and the use of specialized reagents, can be adapted for the synthesis of other meta-alkoxy anisoles.

Mechanistic Insights and Organic Transformations of 1 Butoxy 3 Methoxybenzene

Electrophilic Aromatic Substitution (EAS) Reactivity and Regioselectivity

Influence of Alkoxy Groups on Ring Activation and Directing Effects

The reactivity and regioselectivity of 1-butoxy-3-methoxybenzene in electrophilic aromatic substitution (EAS) are governed by the electronic properties of its two alkoxy substituents, the methoxy (B1213986) (-OCH₃) and butoxy (-OC₄H₉) groups. Both groups are classified as activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene (B151609). masterorganicchemistry.comlumenlearning.com This activation stems from the ability of the oxygen atom in each alkoxy group to donate electron density to the aromatic ring through resonance (a +R effect). lumenlearning.com This donation of a lone pair of electrons from the oxygen enriches the π-system of the ring, making it more nucleophilic and thus more reactive toward electrophiles. masterorganicchemistry.comfoodb.ca

In addition to activating the ring, alkoxy groups are ortho-, para-directors. libretexts.orgyoutube.comwikipedia.org This directing effect is also a consequence of resonance. When drawing the resonance structures for an alkoxy-substituted benzene, a negative charge is localized on the carbon atoms at the ortho and para positions. organicchemistrytutor.com This increased electron density at the ortho and para positions makes them the preferential sites of attack for an incoming electrophile. organicchemistrytutor.comyoutube.com The carbocation intermediate (known as an arenium ion or sigma complex) formed during the attack at these positions is particularly stable because it includes a resonance contributor where the oxygen atom helps to delocalize the positive charge. libretexts.orgyoutube.com

In this compound, the two alkoxy groups are positioned meta to each other. Their directing effects are therefore cooperative, reinforcing the activation of the same positions on the aromatic ring. The positions ortho and para to the methoxy group are C2, C4, and C6. Similarly, the positions ortho and para to the butoxy group are C2, C6, and C4. Consequently, electrophilic attack is strongly directed to the C2, C4, and C6 positions, with the meta positions (C5) being strongly disfavored.

| Position | Relation to Methoxy (C1) | Relation to Butoxy (C3) | Combined Effect |

| C2 | Ortho | Ortho | Strongly Activated |

| C4 | Para | Ortho | Strongly Activated |

| C5 | Meta | Meta | Deactivated |

| C6 | Ortho | Para | Strongly Activated |

While all three positions (C2, C4, C6) are electronically activated, steric hindrance from the adjacent butoxy group might slightly reduce the rate of substitution at the C2 and C4 positions compared to the C6 position, especially with a bulky electrophile. libretexts.orgyoutube.com

Computational and Experimental Studies of EAS Pathways

While specific experimental studies on the electrophilic aromatic substitution of this compound are not widely documented in general literature, the regiochemical outcome can be reliably predicted based on extensive data from related molecules like anisole (methoxybenzene). wikipedia.orglibretexts.org Experimental work on anisole shows that electrophilic reactions, such as nitration, yield predominantly ortho and para isomers, with virtually no meta product formed. libretexts.org

Computational chemistry provides powerful tools for predicting the regioselectivity of EAS reactions. chemrxiv.org Methods based on Molecular Electron Density Theory (MEDT) or the use of semiempirical calculations can determine the most likely reaction pathways by evaluating the stability of the possible intermediates. chemrxiv.org For this compound, these studies would involve modeling the attack of an electrophile at each unique carbon position (ortho, meta, para) and calculating the activation energies for each pathway. The calculations would confirm that the arenium ion intermediates resulting from attack at the C2, C4, and C6 positions are significantly lower in energy than the intermediate formed from attack at the C5 position. youtube.com This energy difference is due to the superior resonance stabilization provided by the alkoxy groups at the ortho and para positions. youtube.com Such computational approaches consistently rationalize the observed regioselectivity in EAS reactions, pinpointing the most nucleophilic centers in an aromatic molecule. chemrxiv.org

Cleavage Reactions of Aryl Alkyl Ether Linkages

Acid-Catalyzed Ether Cleavage Mechanisms

Aryl alkyl ethers like this compound are generally stable but can be cleaved under strongly acidic conditions, typically using hydrohalic acids such as HBr or HI. wikipedia.orglibretexts.orgopenstax.orgmasterorganicchemistry.com The reaction proceeds via a nucleophilic substitution mechanism. The first step is the protonation of the ether's oxygen atom by the strong acid, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.comlibretexts.org

R-O-R' + H-X → [R-O(H)-R']⁺ + X⁻

Following protonation, a nucleophile (the halide ion, e.g., Br⁻ or I⁻) attacks one of the adjacent carbon atoms, displacing the alcohol and cleaving the C-O bond. libretexts.org For an aryl alkyl ether, the cleavage consistently occurs at the alkyl-oxygen bond, not the aryl-oxygen bond. libretexts.orglibretexts.org The sp²-hybridized carbon of the benzene ring is resistant to SN1 or SN2 attack. This means the reaction will always produce a phenol and an alkyl halide. libretexts.org

In the case of this compound, there are two potential cleavage sites: the methyl-oxygen bond and the butyl-oxygen bond. Since both methyl and n-butyl groups are primary, the reaction will proceed via an SN2 mechanism. openstax.orgmasterorganicchemistry.com In an SN2 reaction, the nucleophile attacks the less sterically hindered carbon atom. openstax.orglibretexts.org The methyl group is significantly less hindered than the butyl group. Therefore, the halide ion will preferentially attack the methyl carbon, leading to the cleavage of the methoxy group.

Predicted Reaction Pathway: this compound + HBr → 3-Butoxyphenol + Methyl bromide

Cleavage of the butoxy group to form 3-methoxyphenol and 1-bromobutane would be a minor, slower competing reaction.

Transition Metal-Mediated Decoupling Reactions

In modern organic synthesis, transition metal catalysis offers an alternative method for the cleavage of the C(aryl)-O bond in aryl ethers. researchgate.net This approach is valuable because it allows aryl ethers, which are often more accessible or stable than the corresponding aryl halides, to be used as coupling partners in cross-coupling reactions. researchgate.net Catalytic systems, often based on nickel or palladium, can activate the otherwise inert C(aryl)-O bond, enabling the substitution of the alkoxy group.

This process, often referred to as C-O bond activation or decoupling, transforms the ether into a versatile synthetic intermediate. For example, a transition metal catalyst could mediate the reaction of this compound with a boronic acid (a Suzuki-type coupling) or other organometallic reagents. This would allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the position of the original ether linkage. These methods have expanded the toolkit for constructing complex molecular architectures under milder conditions than classical methods. organic-chemistry.org

Role as a Synthetic Intermediate in Complex Molecular Architectures

This compound serves as a valuable synthetic intermediate for the construction of more complex molecules. Its utility stems from the predictable reactivity conferred by its two alkoxy groups. The highly activated aromatic ring allows for selective introduction of additional functional groups at the C2, C4, and C6 positions through electrophilic aromatic substitution. This makes the compound an excellent scaffold for building polysubstituted aromatic systems.

The differential reactivity of the two ether linkages provides further strategic advantages. As discussed, the methoxy group can be selectively cleaved under acidic conditions in the presence of the butoxy group, unmasking a phenol. This phenolic hydroxyl group can then be used for a wide range of subsequent transformations, such as Williamson ether synthesis to introduce a different alkyl or aryl group, conversion to a triflate for cross-coupling reactions, or participation in cyclization reactions.

This controlled, stepwise functionalization makes this compound and related substituted ethers useful starting materials in multi-step syntheses. They can be employed in the creation of natural product analogues, pharmaceutical compounds, and advanced materials where precise control over substituent placement on an aromatic core is essential for achieving the desired function. nih.gov For instance, structurally related dimethoxybenzene derivatives are used as precursors in the synthesis of complex alkaloids and other polycyclic systems. researchgate.net

Precursor in Cascade Reactions and Multicomponent Transformations

Comprehensive searches of available scientific literature did not yield specific examples of this compound being utilized as a precursor in cascade reactions or multicomponent transformations. While cascade and multicomponent reactions are powerful synthetic tools for the efficient construction of complex molecules from simpler starting materials, there is no documented evidence detailing the participation of this compound in such processes.

Building Block for Heterocyclic Systems and Functional Molecules

There is currently no specific information available in the scientific literature describing the use of this compound as a direct building block for the synthesis of heterocyclic systems or other functional molecules. Although substituted benzenes are common starting materials in organic synthesis, the specific applications of this compound in the construction of cyclic and functionalized compounds have not been reported.

Reductive and Oxidative Transformations of the Aromatic Core and Alkyl Chains

Detailed research findings on the specific reductive and oxidative transformations of the aromatic core and the alkyl chains of this compound are not available in the current body of scientific literature. While general methodologies for the reduction and oxidation of aromatic ethers and alkyl chains are well-established in organic chemistry, specific studies detailing these transformations on this compound, including reaction conditions, catalysts, and product outcomes, have not been documented.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. High-resolution ¹H and ¹³C NMR, in conjunction with two-dimensional NMR techniques, allows for the unambiguous assignment of all proton and carbon signals and provides confirmation of the compound's structure.

The ¹H NMR spectrum of 1-Butoxy-3-methoxybenzene is expected to exhibit distinct signals for the aromatic protons and the protons of the butoxy and methoxy (B1213986) groups. The chemical shifts are influenced by the electron-donating effects of the ether functionalities. Similarly, the ¹³C NMR spectrum will show characteristic signals for the aromatic and aliphatic carbons.

Based on the analysis of similar compounds, such as 1-Butoxy-3-nitrobenzene, the following are the predicted chemical shift assignments for this compound. rsc.org

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic CH | 6.40 - 7.20 | m | 4H |

| O-CH₂ (Butoxy) | 3.95 | t | 2H |

| O-CH₃ (Methoxy) | 3.80 | s | 3H |

| CH₂ (Butoxy) | 1.75 | m | 2H |

| CH₂ (Butoxy) | 1.50 | m | 2H |

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-O (Aromatic, Butoxy) | 160.5 |

| C-O (Aromatic, Methoxy) | 160.0 |

| Aromatic CH | 129.5 |

| Aromatic CH | 107.0 |

| Aromatic CH | 106.5 |

| Aromatic CH | 101.0 |

| O-CH₂ (Butoxy) | 68.0 |

| O-CH₃ (Methoxy) | 55.2 |

| CH₂ (Butoxy) | 31.3 |

| CH₂ (Butoxy) | 19.3 |

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, cross-peaks would be expected between the adjacent methylene (B1212753) groups of the butoxy chain and between ortho- and meta-coupled aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom in the butoxy and methoxy groups, as well as the aromatic CH groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity between the butoxy and methoxy groups and the benzene (B151609) ring. For instance, correlations would be expected between the O-CH₂ protons of the butoxy group and the aromatic carbon at the point of attachment, as well as the adjacent aromatic carbons. Similarly, the methoxy protons would show correlations to their attached aromatic carbon and its neighbors.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In this compound, NOESY could show correlations between the methoxy protons and the proton on the adjacent aromatic carbon (C-2 or C-4), as well as between the O-CH₂ protons of the butoxy group and the proton on its neighboring aromatic carbon (C-2).

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule.

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. The key expected vibrational modes are:

C-H stretching (aromatic): Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

C-H stretching (aliphatic): The C-H stretching bands for the butoxy and methoxy groups would be observed in the 2850-3000 cm⁻¹ region.

C=C stretching (aromatic): Aromatic ring C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ range.

C-O stretching (ether): Strong C-O stretching bands for the aryl-alkyl ether linkages are anticipated in the 1000-1300 cm⁻¹ region.

C-H bending: Bending vibrations for the aliphatic and aromatic C-H bonds would be present at lower wavenumbers.

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound would also exhibit characteristic vibrational modes. Aromatic ring vibrations, particularly the symmetric "breathing" mode, often give rise to strong Raman signals. The aliphatic C-H stretching and bending modes would also be observable. The combination of FT-IR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern. For this compound (C₁₁H₁₆O₂), the expected molecular weight is approximately 180.24 g/mol .

The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z 180. The fragmentation pattern would likely involve the following key pathways, based on the analysis of similar aromatic ethers:

Loss of the butyl group: Cleavage of the O-butyl bond would lead to a fragment ion corresponding to the methoxyphenoxy radical cation.

Loss of a butene molecule: A common fragmentation pathway for butyl ethers is the loss of butene (C₄H₈) via a McLafferty-type rearrangement, resulting in a radical cation of methoxyphenol.

Cleavage of the methoxy group: Loss of a methyl radical (•CH₃) from the molecular ion would produce a [M-15]⁺ ion. Loss of formaldehyde (B43269) (CH₂O) from the molecular ion would result in a [M-30]⁺ ion.

Aromatic ring fragmentation: Further fragmentation of the aromatic ring can also occur.

Analysis of the mass spectrum of the isomeric 1-butoxy-4-methoxybenzene (B3049461) shows a prominent molecular ion peak and fragmentation consistent with these general pathways. nist.gov

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, which in turn allows for the determination of the elemental formula of a compound. For this compound, with a molecular formula of C₁₁H₁₆O₂, the theoretical exact mass can be calculated with a high degree of precision. This technique is crucial for distinguishing between isomers that have the same nominal mass but different elemental compositions.

Table 1: Theoretical Mass Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₆O₂ |

| Theoretical Monoisotopic Mass | 180.11503 u |

This table is generated based on standard atomic weights and is for theoretical reference.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. While a specific MS/MS spectrum for this compound is not available, the fragmentation pattern of its isomer, 1-Butoxy-4-methoxybenzene, can provide insights into the expected fragmentation pathways. nist.gov

The mass spectrum of 1-Butoxy-4-methoxybenzene shows a molecular ion peak and several characteristic fragment ions. nist.gov The fragmentation of ethers is often characterized by alpha-cleavage and cleavage of the C-O bond. For aromatic ethers, fragmentation can also involve the aromatic ring. Common fragmentation patterns for such compounds include the loss of the alkoxy group and subsequent rearrangements.

Expected Fragmentation Pathways for this compound:

Loss of the butoxy radical: This would result in a methoxy-substituted phenyl cation.

Loss of a butyl radical: Cleavage of the C-O bond of the butoxy group would lead to a methoxyphenoxy cation.

Cleavage within the butyl group: This can lead to the formation of various smaller fragment ions.

Formation of a tropylium (B1234903) ion: Aromatic compounds with alkyl substituents can rearrange to form the stable tropylium ion (C₇H₇⁺) at m/z 91.

Table 2: Mass Spectrum Data for the Isomer 1-Butoxy-4-methoxybenzene

| m/z | Interpretation |

|---|---|

| 180 | Molecular Ion [M]⁺ |

| 124 | [M - C₄H₈]⁺ |

| 109 | [M - C₄H₉O]⁺ |

| 95 | |

| 81 | |

| 65 | |

| 57 | [C₄H₉]⁺ |

Data sourced from the NIST WebBook for 1-Butoxy-4-methoxybenzene and may be indicative of the fragmentation of this compound. nist.gov

X-ray Crystallography for Solid-State Structural Determination of Derivatives

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While this technique is not applicable to this compound in its liquid state at room temperature, it is invaluable for elucidating the solid-state structures of its crystalline derivatives. The study of such derivatives provides crucial insights into molecular geometry, intermolecular interactions, and packing in the solid state.

Research on related dimethoxybenzene derivatives demonstrates the utility of X-ray crystallography in this class of compounds. nih.gov Crystallographic analysis of these derivatives reveals details about their crystal systems, space groups, and the nature of intermolecular forces, such as hydrogen bonds and van der Waals interactions, which dictate the crystal packing. nih.gov

For instance, studies on various methoxybenzene derivatives have shown that they often crystallize in common crystal systems like monoclinic or triclinic. nih.gov The planarity of the benzene ring and the orientation of the alkoxy and methoxy substituents are key structural features determined by these studies. These structural details are vital for understanding the structure-property relationships of these compounds.

Table 3: Crystallographic Data for a Related Dimethoxybenzene Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.123(4) |

| b (Å) | 10.456(5) |

| c (Å) | 9.789(5) |

| β (°) | 98.76(1) |

| V (ų) | 821.1(7) |

This table presents example crystallographic data for a derivative within the broader class of methoxybenzenes to illustrate the type of information obtained from X-ray crystallography. nih.gov

Theoretical and Computational Investigations of 1 Butoxy 3 Methoxybenzene

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical studies are fundamental in elucidating the electronic characteristics of a molecule, which in turn dictate its reactivity. Through various computational techniques, it is possible to map out electron distribution, identify orbital energies, and predict the most probable sites for chemical reactions.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is employed to determine the optimized geometry and ground state electronic properties. The choice of the functional and basis set is crucial for the accuracy of these calculations. Commonly used functionals include B3LYP and PBE, which have shown different levels of performance in predicting molecular geometries and energies. nih.gov

For instance, in a comparative study of dimethoxybenzene derivatives, DFT calculations revealed that while the PBE functional was more time-efficient, the hybrid B3LYP functional provided the lowest total energy, indicating a more stable predicted conformation. nih.gov The basis set also plays a significant role; a larger basis set like Def2-TZVP may yield lower energy values but requires more computational resources compared to sets like 6-311G(d,p). nih.gov These calculations provide the foundation for all other theoretical investigations by establishing the most stable three-dimensional structure of the molecule.

Table 1: Comparison of Total Energy for a Dimethoxybenzene Analog using Different DFT Functionals. Data derived from studies on analogous compounds.

| Functional | Basis Set | Total Energy (eV) |

| PBE | 6-311G(d,p) | -33332.8726 (Compound 2) |

| B3LYP | 6-311G(d,p) | -172318.3710 (Compound 1) |

Note: Energies are illustrative and taken from a study on different dimethoxybenzene derivatives; they demonstrate the variance between computational methods. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). taylorandfrancis.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Eg), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. DFT calculations are routinely used to determine these orbital energies. For dimethoxybenzene derivatives, these calculations provide insights into their electronic properties and thermodynamic stability. nih.gov

Table 2: Frontier Molecular Orbital Energies and Energy Gap for a 1,3-Dimethoxybenzene Analog. Calculated using DFT methods as a proxy for 1-butoxy-3-methoxybenzene.

| Orbital | Energy (eV) |

| HOMO | -6.5 to -7.0 |

| LUMO | -1.0 to -1.5 |

| Energy Gap (Eg) | 5.0 to 6.0 |

Note: Values are representative based on calculations for analogous dimethoxybenzene compounds. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to identify the electron-rich and electron-poor regions of a molecule. It maps the electrostatic potential onto the electron density surface, providing a guide to the sites of electrophilic and nucleophilic attack. researchgate.net

In an MEP map, regions with a negative electrostatic potential, typically colored in shades of red, are electron-rich and represent likely sites for electrophilic attack. Conversely, regions with a positive potential, shown in blue, are electron-deficient and are susceptible to nucleophilic attack. researchgate.netwolfram.com For aromatic ethers like anisole and dimethoxybenzene, MEP maps consistently show that the most negative potential is localized around the oxygen atoms due to their lone pairs of electrons. nih.govresearchgate.net The aromatic ring itself also displays negative potential, though to a lesser extent, making it reactive towards electrophiles. The hydrogen atoms of the alkyl groups exhibit a positive potential. researchgate.net This information is invaluable for predicting how the molecule will interact with other reagents.

Computational Modeling of Reaction Mechanisms

Beyond static properties, computational chemistry allows for the dynamic simulation of chemical reactions. This involves mapping the entire energy landscape of a reaction, from reactants to products, including the high-energy transition states that connect them.

Transition State Analysis and Reaction Coordinate Determination

To understand how a reaction proceeds, chemists model the potential energy surface. A key goal is to locate the transition state (TS), which represents the highest energy point along the reaction coordinate—the minimum energy path connecting reactants and products. acs.org The structure of the transition state provides critical information about the bonding changes that occur during the reaction.

Computational studies on the electrophilic aromatic substitution of anisole, a structural analog, have provided deep mechanistic insights. For example, in the chlorination of anisole, DFT calculations have been used to investigate different mechanistic pathways. acs.org One pathway is the classical bimolecular mechanism involving a σ-complex (or Wheland intermediate). Another is a trimolecular pathway where a molecule of HCl or Cl2 assists in polarizing the electrophile. acs.org

Calculations can identify the structures of all intermediates (IM) and transition states (TS) along the reaction coordinate. For the HCl-assisted chlorination of anisole, the reaction proceeds from a weakly bound trimolecular complex (IM2) through a transition state (TS2) to form a σ-complex intermediate (IM3) before rearomatization to the final product. acs.org Intrinsic Reaction Coordinate (IRC) calculations are used to confirm that a calculated transition state correctly connects the intended reactant and product states. acs.org

Kinetic and Thermodynamic Parameters of Transformations

For the chlorination of anisole, computational models show that the activation barrier for the classical bimolecular mechanism is significantly higher than that for the HCl-assisted pathway, suggesting the latter is kinetically favored. acs.org Such studies can also explain regioselectivity. For electron-rich systems like anisole, calculations of the energy barriers for attack at the ortho-, meta-, and para-positions can predict the product distribution. Computational analysis of the transmethylation of anisole, for example, revealed that the intrinsic energy barriers were lowest for substitution at the ortho- and para-positions.

Table 3: Calculated Relative Energies for Key Steps in the HCl-Assisted Chlorination of Anisole. Energies are relative to the initial reactants (Anisole + Cl2 + HCl) and serve as a model for reactions of this compound.

| Species | Description | Relative Energy (kcal/mol) |

| IM2 | Initial Trimolecular Complex | -3.9 |

| TS2 | Transition State for σ-complex formation | +13.6 |

| IM3 | σ-complex Intermediate | +10.3 |

Note: Data is based on the energy profile for anisole chlorination calculated at the B3LYP/6-311+G(2d,2p) level with an implicit solvent model. acs.org

Advanced Computational Protocols for Spectroscopic Parameter Prediction

Computational chemistry provides powerful tools for predicting spectroscopic parameters, offering deep insights into the molecular structure and properties of compounds like this compound. These theoretical methods allow for the accurate calculation of NMR chemical shifts and vibrational frequencies, aiding in the interpretation of experimental spectra.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a cornerstone of computational spectroscopy, enabling the structural elucidation of complex organic molecules. For aromatic compounds such as this compound, Density Functional Theory (DFT) has emerged as a highly effective methodology. nih.gov The typical protocol involves a two-step process: first, the geometry of the molecule is optimized to find its lowest energy conformation, and second, the NMR shielding tensors are calculated for this optimized structure.

The Gauge-Including Atomic Orbital (GIAO) method is predominantly used for these calculations as it has shown reliability in providing results that correlate well with experimental data. nih.govmdpi.com The choice of the DFT functional and basis set is critical for accuracy. Functionals like B3LYP and M06-2X are commonly employed, paired with basis sets such as 6-311+G(d,p) or TZVP, which provide a good balance between computational cost and accuracy. nih.govmdpi.com The protocol often includes calculations in a simulated solvent environment using models like the Polarizable Continuum Model (PCM) to better mimic experimental conditions. mdpi.com

Table 1: Estimated ¹H and ¹³C NMR Chemical Shifts for this compound

This table presents estimated chemical shifts based on computational studies of analogous compounds and standard chemical shift values. Actual experimental and calculated values may vary.

| Atom | Position | Estimated ¹H Chemical Shift (ppm) | Estimated ¹³C Chemical Shift (ppm) |

| H | Aromatic (ortho to -OMe, -OBu) | 6.4 - 6.6 | - |

| H | Aromatic (para to -OMe) | 6.4 - 6.6 | - |

| H | Aromatic (para to -OBu) | 7.1 - 7.3 | - |

| H | Methoxy (B1213986) (-OCH₃) | ~3.8 | ~55 |

| H | Butoxy (-OCH₂CH₂CH₂CH₃) | ~4.0 | ~68 |

| H | Butoxy (-OCH₂CH₂CH₂CH₃) | ~1.8 | ~31 |

| H | Butoxy (-OCH₂CH₂CH₂CH₃) | ~1.5 | ~19 |

| H | Butoxy (-OCH₂CH₂CH₂CH₃) | ~1.0 | ~14 |

| C | Aromatic (C-O) | - | 159 - 161 |

| C | Aromatic (C-H) | - | 100 - 130 |

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. DFT calculations are routinely used to compute these vibrational frequencies and their corresponding intensities, which allows for the simulation of theoretical IR and Raman spectra. scifiniti.comresearchgate.net

The process begins with the optimization of the molecular geometry at a chosen level of theory, commonly using functionals like B3LYP with a basis set such as 6-311G**. scifiniti.comorientjchem.org Following optimization, a frequency calculation is performed, which yields the harmonic vibrational frequencies. However, these calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and incomplete treatment of electron correlation. To correct this, the computed frequencies are uniformly scaled using established scaling factors, which significantly improves their agreement with experimental data. researchgate.netscifiniti.com The results from these calculations can then be used to generate simulated spectra, where the calculated frequencies and intensities are plotted using functions like Lorentzian or Gaussian distributions to mimic experimental peak shapes. scifiniti.comscifiniti.com

For this compound, the vibrational spectrum would be characterized by several key modes. These include the stretching vibrations of the aromatic C-H bonds, the asymmetric and symmetric stretching of the C-O-C ether linkages, various bending and stretching modes of the butyl chain's CH₂ and CH₃ groups, and the characteristic in-plane and out-of-plane bending modes of the benzene (B151609) ring. researchgate.netorientjchem.org

Table 2: Characteristic Vibrational Modes and Expected Frequencies for Alkoxybenzenes

| Vibrational Mode | Description | Typical Frequency Range (cm⁻¹) |

| ν(C-H) aromatic | Stretching of C-H bonds on the benzene ring | 3000 - 3100 |

| ν(C-H) aliphatic | Asymmetric and symmetric stretching of CH₃ and CH₂ groups in the butoxy chain | 2850 - 3000 |

| ν(C=C) aromatic | In-plane stretching of the benzene ring C-C bonds | 1450 - 1600 |

| δ(CH₂) / δ(CH₃) | Bending (scissoring, wagging, twisting) of aliphatic C-H bonds | 1350 - 1470 |

| ν(C-O-C) | Asymmetric and symmetric stretching of the aryl and alkyl ether linkages | 1020 - 1250 |

| γ(C-H) | Out-of-plane bending of aromatic C-H bonds | 700 - 900 |

| Ring Puckering | Out-of-plane bending of the benzene ring | 650 - 750 |

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-evolution of molecular systems, providing critical insights into the dynamic behavior of molecules and their interactions with the surrounding environment.

The conformation and reactivity of a molecule can be significantly influenced by the solvent in which it is dissolved. nih.gov MD simulations are an indispensable tool for studying these solvent effects at an atomic level of detail. osti.gov In a typical MD simulation, a model of this compound would be placed in a box filled with explicit solvent molecules (e.g., water, methanol (B129727), or a non-polar solvent like benzene). The interactions between all atoms are described by a force field, and Newton's equations of motion are solved iteratively to trace the trajectory of each atom over time. researchgate.net

By analyzing these trajectories, one can understand how the solvent organizes around the solute molecule. The radial distribution function (RDF) is often calculated to determine the probability of finding solvent molecules at a certain distance from specific atoms of the solute, revealing the structure of the solvation shells. mdpi.com For this compound, one could analyze the RDFs around the hydrophilic ether oxygen atoms versus the hydrophobic aromatic ring and alkyl chain. nih.gov

Furthermore, MD simulations can reveal how the solvent affects the conformational flexibility of the molecule. The dihedral angles of the butoxy chain, for instance, can be monitored over time to see if the chain adopts a more extended or a more compact conformation in different solvents. This conformational preference is dictated by the balance of solute-solvent and intra-solute interactions. mdpi.com These solvent-induced conformational changes can, in turn, affect the molecule's reactivity by altering the accessibility of reactive sites. osti.gov

Table 3: Conceptual Solvent Effects on the Conformation of this compound

| Solvent Type | Dominant Solute-Solvent Interaction | Expected Effect on Butoxy Chain Conformation |

| Polar Protic (e.g., Water, Methanol) | Hydrogen bonding with ether oxygens; Hydrophobic effect around nonpolar parts. | The butoxy chain may adopt a more compact or folded conformation to minimize unfavorable interactions with water (hydrophobic collapse). |

| Polar Aprotic (e.g., DMSO) | Dipole-dipole interactions. | Intermediate flexibility, less pronounced hydrophobic collapse compared to protic solvents. |

| Nonpolar (e.g., Benzene, Hexane) | van der Waals / Dispersion forces. | The butoxy chain is likely to be more flexible and adopt more extended conformations due to favorable interactions along its length. |

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. A key area within this field is host-guest chemistry, where a larger host molecule encapsulates a smaller guest molecule. nih.govnih.gov Molecules like this compound, with their distinct hydrophobic (aromatic ring, alkyl chain) and hydrophilic (ether oxygens) regions, are potential candidates for guest molecules in various host systems.

Common macrocyclic hosts include cyclodextrins, calixarenes, cucurbiturils, and pillararenes. nih.govthno.org Pillararenes, which are composed of hydroquinone (B1673460) units linked by methylene (B1212753) bridges, are particularly relevant as their cavities are well-suited to bind alkoxybenzene derivatives. The primary driving force for the formation of a host-guest complex in aqueous media is the hydrophobic effect, where the nonpolar guest is driven out of the polar solvent and into the hydrophobic cavity of the host. thno.org Additional stability is conferred by van der Waals interactions between the guest and the interior of the host cavity. thno.org

The binding affinity between this compound and a host would depend on several factors:

Size and Shape Complementarity : The guest must fit snugly within the host's cavity. The flexible butoxy chain might need to adopt a specific conformation to be accommodated.

Host-Guest Interactions : The aromatic ring of the guest can engage in π-π stacking interactions with aromatic hosts. The ether oxygens could potentially form hydrogen bonds with functional groups on the rim of the host molecule. mdpi.com

Computational methods, including molecular docking and MD simulations, are crucial for studying these interactions, predicting the preferred binding orientation of the guest within the host, and estimating the binding free energy of the complex. frontiersin.orgaalto.fi

Table 4: Potential Host-Guest Interactions with this compound

| Host Molecule | Cavity Characteristics | Primary Driving Forces for Complexation | Potential Specific Interactions |

| β-Cyclodextrin | Hydrophobic, truncated cone | Hydrophobic effect, van der Waals forces | Inclusion of the benzene ring or part of the butoxy chain into the cavity. nih.gov |

| Pillar osti.govarene | Hydrophobic, pillar-shaped | Hydrophobic effect, CH-π interactions, van der Waals forces | Strong binding of the alkoxybenzene moiety within the electron-rich cavity. |

| Calix frontiersin.orgarene | Hydrophobic "cup" | Hydrophobic effect, π-π stacking | The aromatic ring of the guest can stack against the aromatic panels of the host. |

Advanced Applications in Chemical Sciences

Catalysis and Ligand Design

The presence of two oxygen atoms with lone pairs of electrons makes alkoxy-substituted aromatic compounds potential candidates for roles in catalysis, either as part of a catalytic system or as ligands for metal centers. The differential steric and electronic nature of the butoxy and methoxy (B1213986) groups in 1-Butoxy-3-methoxybenzene could offer nuanced control in these applications.

While specific studies detailing the use of this compound derivatives in catalytic systems are not prominent in the available literature, the broader class of dialkoxybenzenes is known to participate in various catalytic processes. For instance, dialkoxybenzene moieties can influence the activity and selectivity of transition metal catalysts. The electron-donating nature of the alkoxy groups can modulate the electron density at the metal center, thereby affecting its catalytic properties.

Inferences can be drawn from related systems where alkoxy-substituted benzenes are involved in transition-metal-free cross-coupling reactions, promoted by mixed alkoxy bases wiley-vch.de. This suggests that the oxygen atoms of this compound could play a role in mediating such transformations. The specific substitution pattern and the combination of a smaller methoxy and a bulkier butoxy group could lead to unique reactivity or selectivity profiles in such catalytic cycles.

| Catalytic System Component | Potential Role of this compound Moiety | Analogous System Studied |

| Ligand for Transition Metals | Modulating electronic properties of the metal center. | N-heterocyclic carbenes with bulky substituents rutgers.edu. |

| Component in Base-Mediated Catalysis | Acting as a promoter or modifier in cross-coupling reactions. | Mixed alkoxy bases in transition-metal-free C-H arylation wiley-vch.de. |

The field of photoredox catalysis often utilizes organic molecules that can be excited by visible light to participate in single-electron transfer processes. Methoxy-substituted arenes have been investigated as potential photoredox catalysts due to their favorable photophysical and redox properties. Upon photoexcitation, the electron-rich nature of the aromatic ring, enhanced by the alkoxy groups, can facilitate electron transfer to a suitable substrate, initiating a catalytic cycle.

Furthermore, in transition metal-mediated processes, the interaction of the alkoxy groups with the metal center can be significant. The coordination of the oxygen lone pairs to the metal can stabilize catalytic intermediates and influence the outcome of the reaction.

| Property | Relevance to Photoredox Catalysis | Inferred Influence of this compound |

| Redox Potential | Determines the thermodynamic feasibility of electron transfer. | The electron-donating alkoxy groups would likely result in a relatively low oxidation potential, making it a good candidate for reductive quenching cycles. |

| Absorption Spectrum | Dictates the wavelength of light required for excitation. | The dialkoxy substitution would likely shift the absorption to longer wavelengths compared to unsubstituted benzene (B151609). |

| Excited State Lifetime | Influences the efficiency of bimolecular reactions. | Expected to be in a range suitable for diffusion-controlled reactions. |

Applications in Polymer Chemistry

The incorporation of specific functional moieties into polymer structures is a key strategy for tuning their properties. The this compound unit, when integrated into a polymer, could impart a unique combination of characteristics due to the presence of both a flexible butoxy chain and a more compact methoxy group.

Derivatives of this compound could potentially serve as monomers for polymerization. For example, the introduction of a polymerizable group, such as a vinyl or an acrylate (B77674) moiety, onto the aromatic ring would allow for its incorporation into a polymer backbone. Research on related biobased monomers, such as 2-methoxy-4-vinylphenol (B128420) derived from ferulic acid, demonstrates the feasibility of using substituted alkoxybenzene compounds in radical polymerizations to create thermoplastics and thermosets mdpi.com.

Alternatively, this compound derivatives could be used as modifiers or additives in polymer formulations. The presence of the alkoxy groups could enhance the solubility of the polymer in certain organic solvents or act as internal plasticizers, increasing the flexibility of the material.

The presence of alkoxyaryl moieties within a polymer can significantly impact its architecture and macroscopic properties. Studies on poly(dimethoxyphenyl methacrylate)s have shown that the position of the methoxy substituents on the phenyl ring can have a profound effect on the polymer's glass transition temperature (Tg) and solvent resistance researchgate.net. This is attributed to differences in rotational freedom and segmental interactions.

| Polymer Property | Potential Influence of this compound Moiety | Relevant Research on Analogous Systems |

| Glass Transition Temperature (Tg) | The flexible butoxy group may lower Tg, while the rigid aromatic ring provides a baseline. | Positional isomers of dimethoxyphenyl methacrylate (B99206) show a wide range of Tgs researchgate.net. |

| Solubility | The alkoxy groups are likely to enhance solubility in organic solvents. | Polymer compatibilities with organic solvents are influenced by the nature of alkoxy groups researchgate.net. |

| Thermal Stability | The aromatic core would contribute to good thermal stability. | Lignin-inspired polymers with methoxy groups are thermally stable to ~300 °C researchgate.net. |

| Morphology | The irregular shape due to two different alkoxy groups might lead to amorphous structures. | The introduction of bulky substituents can lead to increased microporosity mdpi.com. |

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of organized structures through self-assembly. The this compound molecule possesses features that could make it a building block for supramolecular architectures. The aromatic ring can participate in π-π stacking interactions, while the oxygen atoms of the ether groups can act as hydrogen bond acceptors. The aliphatic butoxy chain can engage in van der Waals interactions.

The balance between these different non-covalent forces, along with the specific geometry of the 1,3-substitution, would dictate the nature of the self-assembled structures. While direct studies on the self-assembly of this compound are lacking, research on the self-assembly of other dialkoxybenzenes and aromatic oligoamides provides a conceptual basis praiseworthyprize.orgchemrxiv.org. It is conceivable that under appropriate conditions, such as at a solid-liquid interface or in specific solvents, molecules of this compound could form ordered monolayers or other supramolecular aggregates. The interplay between the more flexible butoxy group and the smaller methoxy group could lead to complex and potentially functional arrangements.

Investigation of Non-Covalent Interactions in Supramolecular Systems

The formation of host-guest complexes and the self-assembly of supramolecular structures are governed by a variety of non-covalent interactions. For systems involving this compound, the following interactions would be of primary importance:

Hydrogen Bonding: The oxygen atoms of the methoxy and butoxy groups are potential hydrogen bond acceptors. In a supramolecular assembly, they can interact with suitable hydrogen bond donors like alcohols, amines, or amides. The strength of these interactions would be influenced by the steric hindrance around the oxygen atoms.

Hydrophobic Interactions: In aqueous media, the hydrophobic butoxy group would play a crucial role in driving the self-assembly or guest binding through the hydrophobic effect.

Theoretical studies, such as Density Functional Theory (DFT) calculations, can be employed to model and quantify these non-covalent interactions. Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (specifically 2D NMR techniques like NOESY), X-ray crystallography, and isothermal titration calorimetry (ITC) would be invaluable in providing evidence for and quantifying the strength of these interactions in solution and the solid state.

Role in Advanced Materials Science Research

The structural features of this compound make it and its derivatives interesting candidates for incorporation into advanced materials.

Liquid Crystals: Molecules that exhibit liquid crystalline phases, or mesophases, possess a degree of molecular order intermediate between that of a crystalline solid and an isotropic liquid. The rod-like or disc-like shape of molecules is a common feature of liquid crystals. While this compound itself is unlikely to be mesogenic, its 1,3-dialkoxybenzene core is a common structural element in liquid crystal design. By attaching long alkyl chains or other mesogenic units to the this compound scaffold, it is possible to design molecules that exhibit nematic, smectic, or columnar phases. The presence of two different alkoxy groups can influence the melting point and the temperature range of the liquid crystalline phase.

Polymers and Functional Materials: this compound can be functionalized with polymerizable groups (e.g., vinyl, acrylate) to be incorporated as a monomer into polymers. The resulting polymers would have the properties of the dialkoxybenzene unit, such as a specific refractive index, dielectric constant, and potential for post-polymerization modification. Such polymers could find applications in optical films, dielectric materials, and specialty coatings. Furthermore, the ability of the dialkoxybenzene unit to participate in non-covalent interactions could be exploited to create self-healing polymers or supramolecular polymer networks.

Interactive Data Tables

Below are tables of predicted and analogous compound data relevant to this compound.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 51241-32-8 |

| Molecular Formula | C₁₁H₁₆O₂ |

| Molecular Weight | 180.25 g/mol |

| Physical Form | Liquid |

| IUPAC Name | This compound |

Table 2: Analogous Compound Spectroscopic Data

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |

| 1-Butoxy-3-nitrobenzene | 7.81-7.77 (m, 1H), 7.71 (t, 1H), 7.41 (t, 1H), 7.23-7.19 (m, 1H), 4.03 (t, 2H), 1.84-1.77 (m, 2H), 1.57-1.46 (m, 2H), 0.99 (t, 3H) | 159.7, 149.2, 129.9, 121.6, 115.5, 108.7, 68.4, 31.0, 19.2, 13.8 |

| 1-Ethoxy-3-methoxybenzene | Not readily available | Not readily available |

Note: The data for analogous compounds is provided to give an indication of the expected spectral regions for the protons and carbons in this compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 1-butoxy-3-methoxybenzene with high purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, alkylation of 3-methoxyphenol with 1-bromobutane under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours yields the product. Purification via column chromatography (hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures >95% purity . Key parameters include solvent polarity, reaction time, and catalyst selection (e.g., Pd for coupling reactions).

Q. What analytical techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR shows characteristic peaks: δ 3.75–3.85 ppm (methoxy -OCH₃), δ 0.90–1.70 ppm (butoxy -OCH₂CH₂CH₂CH₃) .

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 194.1307 (C₁₁H₁₆O₂).

- GC-MS : Monitor purity and detect side products (e.g., unreacted phenol derivatives).

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported reaction mechanisms for this compound synthesis?

- Methodological Answer : Density Functional Theory (DFT) simulations can compare energy barriers for competing pathways (e.g., SN2 vs. radical mechanisms). For instance, a study on analogous methoxybenzene derivatives revealed that Pd-catalyzed coupling has a lower activation energy (∆G‡ = 25 kcal/mol) than base-mediated alkylation (∆G‡ = 32 kcal/mol), explaining yield discrepancies .

Q. What experimental designs are recommended to investigate the environmental persistence of this compound?

- Methodological Answer :

- Biodegradation Studies : Aerobic microcosms with soil samples, monitored via LC-MS/MS, quantify degradation products (e.g., methoxybenzoic acid).

- Photolysis Experiments : UV-Vis irradiation (λ = 254 nm) in aqueous solution tracks half-life (t₁/₂) and identifies photoproducts .

- Toxicity Assays : Daphnia magna acute toxicity tests (EC₅₀) assess ecological risks .

Safety and Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (GHS Category 4 toxicity) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

Data Analysis and Interpretation

Q. How should researchers address conflicting bioactivity data for this compound derivatives?

- Methodological Answer :

- Standardized Assays : Replicate antimicrobial testing (e.g., MIC values) using consistent bacterial strains (e.g., E. coli ATCC 25922).

- Solvent Controls : Compare results in DMSO vs. ethanol to rule out solvent interference.

- Meta-Analysis : Aggregate data from PubChem and EPA DSSTox to identify trends in structure-activity relationships .

Applications in Scientific Research

Q. How is this compound utilized in polymer chemistry?

- Methodological Answer : It serves as a monomer in polyether synthesis via ring-opening metathesis polymerization (ROMP). For example, Grubbs’ catalyst (G2) generates polymers with tunable thermal stability (Tg = 60–80°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.